molecular formula C21H22N2 B14127739 N,N,2,3-tetramethyl-4-[(E)-2-quinolin-4-ylethenyl]aniline CAS No. 798-68-5

N,N,2,3-tetramethyl-4-[(E)-2-quinolin-4-ylethenyl]aniline

Cat. No.: B14127739
CAS No.: 798-68-5
M. Wt: 302.4 g/mol
InChI Key: BOHNKFWQJRVQCE-MDZDMXLPSA-N
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Description

N,N,2,3-tetramethyl-4-[(E)-2-quinolin-4-ylethenyl]aniline is an organic compound with the molecular formula C21H22N2. This compound is characterized by its unique structure, which includes a quinoline moiety attached to an aniline derivative. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,2,3-tetramethyl-4-[(E)-2-quinolin-4-ylethenyl]aniline typically involves the reaction of 2,3-dimethylaniline with 4-quinolinecarboxaldehyde under basic conditions. The reaction proceeds through a condensation mechanism, forming the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a solvent like ethanol or methanol at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N,N,2,3-tetramethyl-4-[(E)-2-quinolin-4-ylethenyl]aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline products.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aniline moiety, using reagents like halogens or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Chlorine gas in the presence of a catalyst.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Halogenated aniline derivatives.

Scientific Research Applications

N,N,2,3-tetramethyl-4-[(E)-2-quinolin-4-ylethenyl]aniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism by which N,N,2,3-tetramethyl-4-[(E)-2-quinolin-4-ylethenyl]aniline exerts its effects involves its interaction with specific molecular targets. The quinoline moiety is known to intercalate with DNA, disrupting its function and leading to potential antimicrobial and anticancer effects. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N,N,2,3-tetramethyl-4-(2-quinolin-4-ylethenyl)aniline
  • 3,5,N,N-Tetramethylaniline

Uniqueness

N,N,2,3-tetramethyl-4-[(E)-2-quinolin-4-ylethenyl]aniline is unique due to its specific structural features, including the presence of both quinoline and aniline moieties. This combination imparts distinct chemical and biological properties, making it valuable for various applications in scientific research and industry.

Properties

CAS No.

798-68-5

Molecular Formula

C21H22N2

Molecular Weight

302.4 g/mol

IUPAC Name

N,N,2,3-tetramethyl-4-[(E)-2-quinolin-4-ylethenyl]aniline

InChI

InChI=1S/C21H22N2/c1-15-16(2)21(23(3)4)12-11-17(15)9-10-18-13-14-22-20-8-6-5-7-19(18)20/h5-14H,1-4H3/b10-9+

InChI Key

BOHNKFWQJRVQCE-MDZDMXLPSA-N

Isomeric SMILES

CC1=C(C=CC(=C1C)N(C)C)/C=C/C2=CC=NC3=CC=CC=C23

Canonical SMILES

CC1=C(C=CC(=C1C)N(C)C)C=CC2=CC=NC3=CC=CC=C23

Origin of Product

United States

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